molecular formula C25H24N2O2 B2739104 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide CAS No. 946371-96-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Cat. No.: B2739104
CAS No.: 946371-96-6
M. Wt: 384.479
InChI Key: JWSVDLXHAYOHHK-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a complex organic compound known for its potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a dimethylbenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves the acylation of the quinoline derivative with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding, leading to the downregulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is unique due to the presence of the 2,4-dimethylbenzamide moiety, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core with a benzyl group and a dimethylbenzamide moiety. Its molecular formula is C24H26N2O2C_{24}H_{26}N_{2}O_{2}, and it has a molecular weight of approximately 378.48 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is particularly relevant in the context of kinases, where it competes with adenosine triphosphate (ATP) for binding, disrupting crucial cellular signaling pathways.
  • DNA Intercalation : The quinoline core allows for intercalation with DNA, potentially inhibiting DNA replication and transcription. This property can lead to anticancer effects by preventing cell proliferation .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic processes.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Study 2Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 3Reported anti-inflammatory activity in a murine model by reducing TNF-alpha levels.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the benzyl or dimethylbenzamide moieties can significantly alter its potency and selectivity for various biological targets. For example:

ModificationEffect on Activity
Addition of halogen groupsIncreased enzyme binding affinity and enhanced anticancer properties.
Substitution on the benzamide nitrogenAltered solubility and bioavailability impacting therapeutic efficacy .

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-17-8-11-22(18(2)14-17)25(29)26-21-10-12-23-20(15-21)9-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSVDLXHAYOHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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